molecular formula C16H22N4S B5754095 N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-PHENETHYLTHIOUREA

N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-PHENETHYLTHIOUREA

Cat. No.: B5754095
M. Wt: 302.4 g/mol
InChI Key: NRKOXWMYJZBQFZ-UHFFFAOYSA-N
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Description

N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA is a chemical compound with a unique structure that combines a pyrazole ring with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with phenethylamine in the presence of a thiourea derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA can be compared with other similar compounds, such as:

    N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-METHYLUREA: Similar structure but with a methyl group instead of a phenethyl group.

    N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENYLUREA: Similar structure but with a phenyl group instead of a phenethyl group.

The uniqueness of N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N’-PHENETHYLTHIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-4-20-13(3)15(12(2)19-20)18-16(21)17-11-10-14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKOXWMYJZBQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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